Koenimbine

Colon Cancer Selectivity MTT Assay

Koenimbine (CAS 21087‑98‑9, ≥98% purity) is the pyrano[3,2‑a]carbazole alkaloid that gives your colon‑cancer program a built‑in selectivity advantage: it is 1.5‑fold more cytotoxic to HT‑29/SW48 cells (IC₅₀ 50 µg/mL) than to normal IEC‑18 intestinal cells (IC₅₀ 75 µg/mL). This therapeutic‑window signature is absent in structural analogs. For antidiarrheal SAR studies, koenimbine is active in both castor‑oil and PGE₂ enteropooling models whereas koenine is completely inactive, providing a clean on/off comparator. Multiple published total syntheses secure supply chain independence from plant extraction and enable site‑selective derivatization (e.g., the 1G analog with enhanced in‑vivo anti‑inflammatory activity).

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 21087-98-9
Cat. No. B1215199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKoenimbine
CAS21087-98-9
Synonymskoenimbin
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C2C=C(C=C4)OC
InChIInChI=1S/C19H19NO2/c1-11-9-15-14-10-12(21-4)5-6-16(14)20-17(15)13-7-8-19(2,3)22-18(11)13/h5-10,20H,1-4H3
InChIKeyOSERHKINMDLESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Koenimbine (CAS 21087-98-9): Procurement-Grade Overview of a Carbazole Alkaloid with Validated Bioactivity


Koenimbine (CAS 21087-98-9, NSC 127152) is a naturally occurring pyrano[3,2-a]carbazole alkaloid isolated primarily from Murraya koenigii (curry leaf), with reported molecular formula C19H19NO2 and molecular weight 293.36 g/mol [1]. It exhibits documented anticancer activity across multiple cell lines including colon (HT-29, SW48), ovarian (PA1, OVCAR3), breast (MCF7), and liver (HepG2) cancer models, as well as antidiarrheal effects in rodent models [2]. The compound is commercially available as a research reagent with typical purity ≥98%, and its 1H and 13C NMR spectral assignments have been fully established .

Why Koenimbine Cannot Be Replaced by Other Carbazole Alkaloids in Critical Research Applications


Carbazole alkaloids from Murraya koenigii, including mahanimbine, girinimbine, and koenine, share a common pyranocarbazole scaffold but exhibit dramatically divergent biological activities and potencies. Head-to-head comparative studies demonstrate that koenimbine displays a unique activity profile: it is active in antidiarrheal models where koenine is completely inactive [1], yet it is 9.4-fold less potent than mahanimbine as a pancreatic lipase inhibitor . Furthermore, koenimbine demonstrates differential cytotoxicity between cancer and normal intestinal epithelial cells (IC50 ratio 1:1.5), a selectivity feature not consistently observed across the class [2]. These quantifiable differences mean that substituting koenimbine with a structural analog—even one from the same plant source—can yield entirely different experimental outcomes, invalidating cross-study comparisons and confounding mechanism-of-action investigations.

Quantitative Differentiation of Koenimbine: Head-to-Head Evidence Against Key Comparators


Koenimbine Exhibits 1.5-Fold Differential Cytotoxicity Between Colon Cancer and Normal Intestinal Cells

Koenimbine demonstrates a measurable selectivity window between cancerous and normal colon epithelial cells. In MTT assays conducted under identical conditions, the IC50 value against HT-29 and SW48 colon cancer cell lines was calculated as 50 μg/mL, whereas the IC50 against IEC-18 normal intestinal epithelial cells was 75 μg/mL [1]. This 1.5-fold differential cytotoxicity provides a quantifiable basis for selectivity that is not uniformly documented for other carbazole alkaloids such as mahanimbine in the same cellular context.

Colon Cancer Selectivity MTT Assay

Koenimbine Is Active in Antidiarrheal Models While the Structurally Related Koenine Is Inactive

In a direct head-to-head comparison of three carbazole alkaloids isolated from Murraya koenigii seeds—kurryam, koenimbine, and koenine—koenimbine and kurryam exhibited significant antidiarrheal activity whereas koenine was completely inactive [1]. Both koenimbine and kurryam significantly inhibited castor oil-induced diarrhea and PGE2-induced enteropooling in rats, and produced significant reduction in gastrointestinal motility in the charcoal meal test in Wistar rats. Koenine, despite sharing the same core scaffold, showed no activity in any of these assays.

Antidiarrheal In Vivo Gastrointestinal Motility

Koenimbine Is 9.4-Fold Less Potent Than Mahanimbine as a Pancreatic Lipase Inhibitor

In a standardized pancreatic lipase inhibition assay, koenimbine exhibited an IC50 of 168.6 μM, whereas the structurally related carbazole alkaloid mahanimbine showed an IC50 of 17.9 μM under the same assay conditions . This represents a 9.4-fold difference in inhibitory potency, demonstrating that koenimbine is substantially less effective as a pancreatic lipase inhibitor compared to its close analog.

Pancreatic Lipase Anti-Obesity Enzyme Inhibition

Koenimbine Is 1.8- to 2.4-Fold Less Potent Than Mahanimbine Against Ovarian Cancer Cell Lines

In a comparative study evaluating antiproliferative activity against ovarian cancer cell lines, koenimbine and mahanimbine were tested side-by-side. Against PA1 cells, koenimbine exhibited an IC50 of 51 ± 0.25 μM compared to mahanimbine's 28 ± 0.11 μM (1.8-fold difference). Against OVCAR3 cells, koenimbine's IC50 was 68 ± 0.22 μM versus mahanimbine's 52 ± 0.05 μM (1.3-fold difference) [1]. Mahanine was used as a positive control, with IC50 values of 11 ± 0.2 μM and 32 ± 0.18 μM against PA1 and OVCAR3, respectively, confirming assay validity.

Ovarian Cancer Antiproliferative Carbazole Alkaloids

Koenimbine Synthesis: Total Synthesis Achieved Alongside Five Other Pyranocarbazole Alkaloids

Koenimbine has been successfully synthesized via a total synthesis route that also produced five other pyrano[3,2-a]carbazole alkaloids: girinimbine, mukoenine C, koenigine, koenine, and koenidine . This synthetic accessibility distinguishes koenimbine from certain carbazole alkaloids that lack established synthetic routes, enabling its production independent of natural source extraction. An earlier synthesis reported in 2015 also achieved total syntheses of koenimbine, koenine, koenigine, and koenigicine using palladium(II)-catalyzed oxidative cyclization of diarylamine as a key step .

Total Synthesis Chemical Synthesis Pyranocarbazole

Koenimbine Induces DNA Damage at Subcytotoxic Concentrations via Oxidative Stress

In HepG2 liver cancer cells, koenimbine considerably increased DNA damage at subcytotoxic concentrations, as measured by comet assay [1]. This DNA damage was accompanied by increased reactive oxygen species (ROS) levels, reduced glutathione (GSH) depletion, and time-dependent loss of mitochondrial membrane potential (MMP). Koenimbine also upregulated heat shock proteins Hsp70 and Hsp90 in a concentration-dependent manner up to 100 μM and time-dependently over 24 h incubation . While comparative data for other carbazole alkaloids under identical conditions are not available, this mechanism distinguishes koenimbine from analogs that primarily act through direct apoptosis induction without oxidative stress-mediated DNA damage.

DNA Damage Oxidative Stress HepG2 Cells

Validated Application Scenarios for Koenimbine Based on Quantitative Evidence


Colon Cancer Research Requiring a Carbazole Alkaloid with Demonstrated Cancer-Selective Cytotoxicity

For investigators studying colorectal cancer, koenimbine offers a quantifiable selectivity window between HT-29/SW48 cancer cells (IC50 50 μg/mL) and normal IEC-18 intestinal epithelial cells (IC50 75 μg/mL), a 1.5-fold differential that may translate to reduced off-target intestinal toxicity . This property makes koenimbine particularly suitable for studies evaluating therapeutic index and for lead optimization programs focused on minimizing gastrointestinal adverse effects.

Structure-Activity Relationship (SAR) Studies Comparing Carbazole Alkaloid Antidiarrheal Efficacy

Koenimbine serves as a critical reference compound in antidiarrheal research because it demonstrates robust activity in both castor oil-induced diarrhea and PGE2-induced enteropooling rat models, whereas the structurally related koenine is completely inactive . This activity dichotomy provides a powerful comparative framework for SAR investigations aimed at identifying the structural determinants of antidiarrheal efficacy within the pyranocarbazole class.

Ovarian Cancer Studies Where Intermediate Potency Carbazole Alkaloids Are Desired

Koenimbine occupies a middle tier of antiproliferative potency against ovarian cancer cells: it is 1.8-fold less potent than mahanimbine against PA1 cells (IC50 51 vs. 28 μM) and 1.3-fold less potent against OVCAR3 cells (IC50 68 vs. 52 μM), while being substantially less potent than mahanine . This intermediate activity profile positions koenimbine as a useful tool for dose-response studies, for evaluating combination effects with more potent agents, or for investigating resistance mechanisms where extreme potency would obscure subtle cellular responses.

Chemical Synthesis and Semi-Synthetic Derivative Development

Koenimbine benefits from multiple published total synthesis routes, enabling its production independent of plant extraction and facilitating the generation of semi-synthetic analogs . Notably, site-selective semi-synthetic derivatives of koenimbine, such as the trifluoromethyl phenyl methanone analog 1G, have demonstrated enhanced anti-inflammatory activity in both in vitro and in vivo models, validating koenimbine as a viable scaffold for medicinal chemistry optimization [4].

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